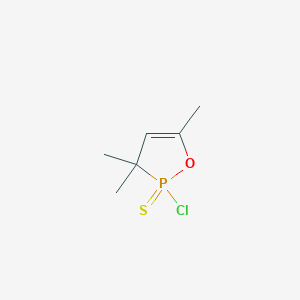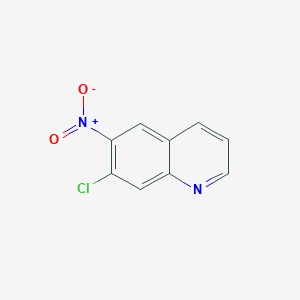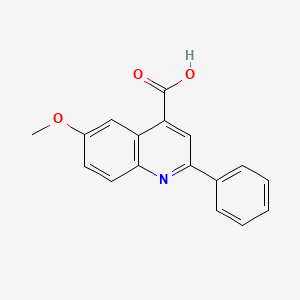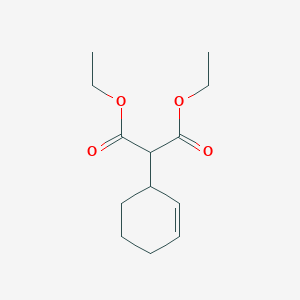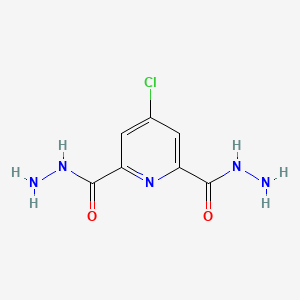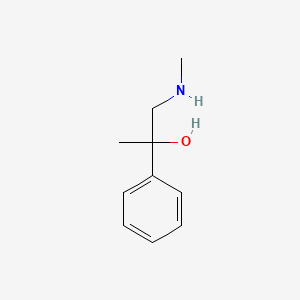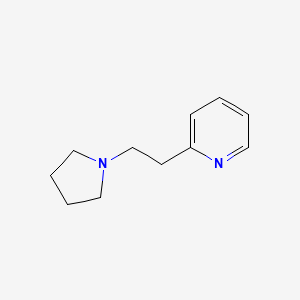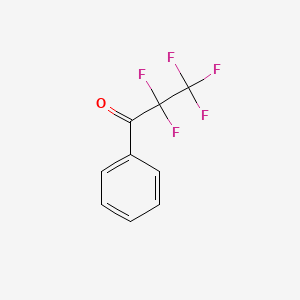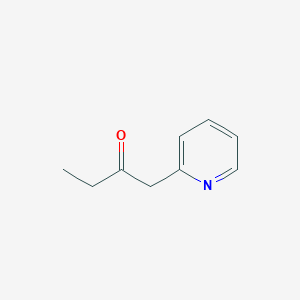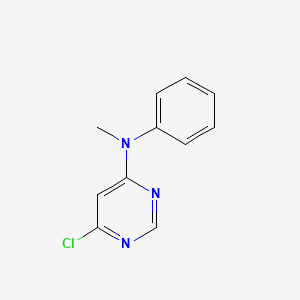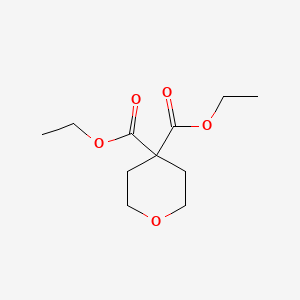
1-(1,3-Dioxoisoindol-2-yl)cyclopentane-1-carboxylic acid
Descripción general
Descripción
1-(1,3-Dioxoisoindol-2-yl)cyclopentane-1-carboxylic acid is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a cyclopentane ring fused to an isoindole moiety with two oxo groups.
Mecanismo De Acción
Target of Action
The primary target of 1-(1,3-Dioxoisoindol-2-yl)cyclopentane-1-carboxylic acid is the thromboxane A2 prostanoid (TP) receptor . This receptor plays a crucial role in the regulation of platelet aggregation and vascular tone, making it a significant target in cardiovascular disease.
Mode of Action
The compound interacts with its target, the TP receptor, by acting as an antagonist . It binds to the receptor, preventing the natural ligand, thromboxane A2, from binding and activating the receptor. This inhibits the downstream effects of thromboxane A2, such as platelet aggregation and vasoconstriction .
Biochemical Pathways
The inhibition of the TP receptor affects the arachidonic acid pathway . Normally, arachidonic acid is metabolized to produce thromboxane A2, which then activates the TP receptor. By blocking the TP receptor, the compound disrupts this pathway, reducing the effects of thromboxane A2 .
Pharmacokinetics
The compound’scyclopentane-1,3-dione moiety is known to exhibit pKa values typically in the range of carboxylic acids . This suggests that the compound may have similar absorption, distribution, metabolism, and excretion (ADME) properties to other carboxylic acid-containing drugs.
Result of Action
The result of the compound’s action is a reduction in the effects of thromboxane A2. This includes a decrease in platelet aggregation and vasoconstriction, which can help to prevent thrombosis and reduce blood pressure .
Análisis Bioquímico
Biochemical Properties
1-(1,3-Dioxoisoindol-2-yl)cyclopentane-1-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function . The nature of these interactions can vary, including enzyme inhibition or activation, and binding interactions with proteins and other biomolecules .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . Additionally, it may cause changes in gene expression, further influencing cellular processes and functions . These molecular interactions are critical for understanding the compound’s overall biochemical impact.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but may degrade over time, affecting its long-term impact on cellular function . Both in vitro and in vivo studies have provided insights into these temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage threshold is crucial for determining the compound’s safety and efficacy in potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound may interact with transporters or binding proteins, affecting its localization and accumulation within specific cellular compartments . These interactions are important for understanding the compound’s overall distribution and impact on cellular function .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its biochemical mechanisms and potential therapeutic applications .
Métodos De Preparación
The synthesis of 1-(1,3-Dioxoisoindol-2-yl)cyclopentane-1-carboxylic acid typically involves the reaction of cyclopentanecarboxylic acid with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, and requires heating to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
1-(1,3-Dioxoisoindol-2-yl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo groups to hydroxyl groups.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by different atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(1,3-Dioxoisoindol-2-yl)cyclopentane-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
1-(1,3-Dioxoisoindol-2-yl)cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(1,3-Dioxoisoindol-2-yl)cyclohexane-1-carboxylic acid: This compound has a cyclohexane ring instead of a cyclopentane ring, which may affect its chemical properties and reactivity.
1-(1,3-Dioxoisoindol-2-yl)cyclobutane-1-carboxylic acid: This compound features a cyclobutane ring, leading to different steric and electronic effects compared to the cyclopentane derivative.
The uniqueness of this compound lies in its specific ring structure and the presence of the isoindole moiety, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c16-11-9-5-1-2-6-10(9)12(17)15(11)14(13(18)19)7-3-4-8-14/h1-2,5-6H,3-4,7-8H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGDAJNZNPBPGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80291878 | |
| Record name | 1-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51971-46-1 | |
| Record name | NSC78869 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78869 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Chlorobenzyl)thio]ethanamine](/img/structure/B1361560.png)
